Cas no 1517-14-2 (Cyclobutene,3,4-dimethyl-, (3R,4S)-rel-)

Cyclobutene,3,4-dimethyl-, (3R,4S)-rel- structure
1517-14-2 structure
Product Name:Cyclobutene,3,4-dimethyl-, (3R,4S)-rel-
CAS No:1517-14-2
MF:C2H5N3O
MW:87.0805995464325
CID:117780
PubChem ID:123118
Update Time:2025-04-18

Cyclobutene,3,4-dimethyl-, (3R,4S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutene,3,4-dimethyl-, (3R,4S)-rel-
    • 2-AZIDOETHANOL
    • Q27276260
    • 2-Azidoethanole
    • MFCD01940545
    • 2-Azidoethanole, 20 wt% in toluene
    • CCRIS 4996
    • EN300-54800
    • A12080
    • AZIDOETHANOL, 2-
    • UNII-D96992S9O1
    • Azido-PEG1-alcohol
    • 2-azidoethan-1-ol
    • A902274
    • BSULWPSUVMOMAN-UHFFFAOYSA-N
    • F8880-1311
    • 1517-14-2
    • LCZC1122
    • D96992S9O1
    • 1517-05-1
    • HY-138461
    • CS-0148425
    • Ethanol, 2-azido-
    • 2-Hydroxyethyl azide
    • Azido-PEG1
    • DTXSID20164850
    • 2-Azido-ethanole, 20 wt% in DCM
    • AKOS010631284
    • 2azidoethanol
    • 2-azido-ethanol
    • BB 0305512
    • Inchi: 1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2
    • InChI Key: BSULWPSUVMOMAN-UHFFFAOYSA-N
    • SMILES: OCCN=[N+]=[N-]

Computed Properties

  • Exact Mass: 78.04698
  • Monoisotopic Mass: 87.043261792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 65.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 34.6Ų

Experimental Properties

  • PSA: 0

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